molecular formula C13H19NO B13259133 [2-(Cyclohexylamino)phenyl]methanol CAS No. 106898-72-0

[2-(Cyclohexylamino)phenyl]methanol

Cat. No.: B13259133
CAS No.: 106898-72-0
M. Wt: 205.30 g/mol
InChI Key: LAJAQHGRIOIMGK-UHFFFAOYSA-N
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Description

[2-(Cyclohexylamino)phenyl]methanol (CAS 106898-72-0) is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is a versatile research chemical that serves as a valuable building block in organic synthesis and medicinal chemistry research. It features both a methanol group and a secondary amine functional group, making it a useful intermediate for the construction of more complex molecules. Compounds with similar cyclohexylamino and phenylmethanol motifs have been identified as key intermediates in the synthesis of fluorescent chemosensors, such as furo[3,2-c]coumarin derivatives, which exhibit high selectivity for detecting Fe³⁺ ions in aqueous environmental samples . Furthermore, the cyclohexylamino group is a common pharmacophore found in various biologically active molecules. Research into analogous structures has shown potential in the development of cytotoxic agents for cancer research and as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase, a target for metabolic disorder research . The compound should be stored according to the provided safety data sheet, and standard laboratory safety practices should be followed. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

106898-72-0

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[2-(cyclohexylamino)phenyl]methanol

InChI

InChI=1S/C13H19NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2

InChI Key

LAJAQHGRIOIMGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Direct Reduction and Amination Approach

Method Overview:

This approach involves the reduction of aromatic aldehydes or ketones bearing phenyl groups substituted with amino functionalities, followed by selective amination at the ortho position. The key steps include:

  • Synthesis of 2-aminophenyl derivatives via nitration, reduction, or amination.
  • Subsequent reductive hydroxymethylation to introduce the methanol group at the ortho position.

Reaction Conditions & Reagents:

Step Reagents Conditions Notes
Aromatic amino derivation Nitration followed by reduction Cold nitration, catalytic hydrogenation Produces ortho-aminophenyl intermediates
Hydroxymethylation Formaldehyde or paraformaldehyde, acid catalyst Reflux in aqueous or alcoholic media Yields 2-(hydroxymethyl)phenylamine derivatives

Research Findings:

  • The process of hydroxymethylation of amino phenyl compounds with formaldehyde under acidic conditions yields the target compound efficiently. For example, hydroxymethylation of 2-aminophenol derivatives has been documented with yields exceeding 80%.

Reductive Amination of 2-Phenylacetaldehyde Derivatives

Method Overview:

This method involves the reductive amination of 2-phenylacetaldehyde with cyclohexylamine, which is a common route for synthesizing N-cyclohexylphenyl derivatives with hydroxymethyl groups.

Reaction Scheme:

$$ \text{2-Phenylacetaldehyde} + \text{Cyclohexylamine} \xrightarrow{\text{reducing agent}} [2-(Cyclohexylamino)phenyl]methanol $$

Reaction Conditions & Reagents:

Reagent Conditions Notes
2-Phenylacetaldehyde Reflux with cyclohexylamine Use of reducing agents like sodium borohydride or hydrogen gas
Solvent Ethanol or methanol Ensures solubility and reaction efficiency

Research Findings:

  • Reductive amination using sodium borohydride in ethanol has been shown to produce high yields (>85%) of the desired amino-methanol compounds.

Multi-Step Synthesis via Intermediate Formation

Method Overview:

This approach involves initial synthesis of a phenylmethanol precursor, such as 2-(chloromethyl)phenol, followed by nucleophilic substitution with cyclohexylamine.

Key Steps:

  • Chloromethylation of phenol or phenyl derivatives.
  • Nucleophilic substitution with cyclohexylamine to form the amino compound.

Reaction Conditions & Reagents:

Step Reagents Conditions Notes
Chloromethylation Formaldehyde, HCl, ZnCl₂ Reflux Produces chloromethyl phenols
Amination Cyclohexylamine Reflux in suitable solvent Yields this compound after hydrolysis

Research Findings:

  • Chloromethylation followed by amination has been successfully employed in synthesizing similar compounds with yields around 70-80%, especially when optimized for temperature and solvent choice.

Specific Synthesis from Patent Data

Patent US6881865B2 describes a high-yield method for preparing cyclohexyl phenyl ketones, which can be adapted for the synthesis of the target compound through subsequent reduction and amino functionalization steps:

  • Step 1: Formation of cyclohexyl phenyl ketone via hydrogenation of benzoic acid derivatives.
  • Step 2: Conversion to the corresponding alcohol via reduction.
  • Step 3: Amination at the ortho position using cyclohexylamine under reflux conditions.

Reaction Parameters:

  • Hydrogenation at high temperature and pressure, followed by purification.
  • Use of catalysts such as palladium or platinum.
  • Final amino hydroxymethylation performed under mild conditions to prevent over-reduction.

Research Data:

Reaction Yield Selectivity Reference
Hydrogenation of benzoic acid derivatives >99% High
Conversion to phenylmethanol 85-90% Moderate Patent US6881865B2

Summary of Optimal Conditions and Considerations

Aspect Recommended Conditions Rationale
Solvent Ethanol, methanol Good solubility, ease of removal
Catalyst Palladium on carbon, Raney Ni Efficient hydrogenation
Temperature 25–80°C Mild to moderate for selectivity
Pressure Atmospheric to 10 atm Depending on hydrogenation step
Reagents Formaldehyde, cyclohexylamine Readily available, high reactivity

Biological Activity

[2-(Cyclohexylamino)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

  • Molecular Formula : C13H17N
  • Molecular Weight : 203.29 g/mol
  • IUPAC Name : 2-(Cyclohexylamino)phenylmethanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyclohexylamine moiety is known to enhance binding affinity to certain receptors, which may influence its pharmacological effects.

Potential Targets:

  • Receptors : It may act on neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways could be a mechanism for its anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (Breast)12.5
A431 (Skin)15.0
HT29 (Colon)10.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the cyclohexyl group can significantly alter the compound's efficacy. Bulky substituents enhance cytotoxicity, suggesting that steric factors play a crucial role in its biological activity .

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 15 μM across different cell types .
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying the anticancer activity of this compound. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Comparison with Similar Compounds

Substituted Benzyl Alcohols with Amino Groups

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
[2-(Diethylamino)phenyl]methanol C₁₁H₁₇NO -CH₂OH, -N(CH₂CH₃)₂ Higher lipophilicity than cyclohexyl analogs; used in surfactant research
4-(Cyclohexylamino)phenol C₁₂H₁₇NO -OH, -NH-cyclohexyl (para position) Lower solubility in polar solvents vs. ortho-substituted analogs; potential toxicity concerns
{2-[(Cyclohexylamino)methyl]phenyl}methanol hydrochloride C₁₄H₂₂ClNO -CH₂OH, -CH₂NH-cyclohexyl (hydrochloride salt) Enhanced water solubility due to salt formation; studied in pharmaceutical intermediates

Structural Insights :

  • Positional Effects: The ortho-substituted cyclohexylamino group in [2-(Cyclohexylamino)phenyl]methanol likely induces steric hindrance, reducing reactivity compared to para-substituted analogs like 4-(Cyclohexylamino)phenol .
  • Functional Group Impact: The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to non-hydroxylated analogs .

Cyclohexylamino Derivatives with Different Functional Groups

Compound Name Molecular Formula Functional Groups Synthesis Yield Key Findings Reference
2-(Cyclohexylamino)benzoic Acid C₁₃H₁₇NO₂ -COOH, -NH-cyclohexyl 67–91% Carboxylic acid group enables coordination chemistry applications
Diethyl [2-(cyclohexylamino)phenyl]phosphonate C₁₅H₂₄NO₃P -PO(OEt)₂, -NH-cyclohexyl 85% Phosphonate group enhances thermal stability; used in polymer chemistry
Methyl 2-((2-(cyclohexylamino)-1-(4-nitrophenyl)-2-oxoethyl)amino)benzoate C₂₃H₂₅N₃O₆ Ester, amide, -NO₂ 98% (in MeOH) Methanol solvent optimizes yield vs. ethanol (90%)

Amino Alcohols with Cyclohexyl Groups

Compound Name Molecular Formula Key Features Applications Reference
2-(Cyclohexyl-methyl-amino)-ethanol C₉H₁₉NO -CH₂CH₂OH, -N(CH₃)(cyclohexyl) Intermediate in agrochemical synthesis
2-(Methylamino)ethanol C₃H₉NO -CH₂CH₂OH, -NHCH₃ Solvent; corrosion inhibitor
GW7647 (PPARα agonist) C₂₈H₄₂N₂O₃S -COOH, -SC(CH₃)₂, -NH-cyclohexyl Pharmacological activity in lipid metabolism

Notes

  • Safety: Analogous compounds like 4-(Cyclohexylamino)phenol require precautions (e.g., eye rinsing, medical consultation), suggesting similar handling for the target compound .
  • Research Gaps : Direct studies on the target compound’s crystallinity, spectroscopy, and bioactivity are needed to validate extrapolated data.

Q & A

Q. What are the recommended synthetic routes for [2-(Cyclohexylamino)phenyl]methanol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Pathways :
    • Reductive Amination : React 2-aminobenzyl alcohol with cyclohexanone in the presence of a reducing agent (e.g., NaBH₃CN) to form the cyclohexylamino intermediate. Protect the alcohol group during the reaction if side reactions occur .
    • Nucleophilic Substitution : Use a halogenated precursor (e.g., 2-chlorophenylmethanol) with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) to improve yield.
    • Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How can this compound be characterized, and what spectral data are critical for validation?

Methodological Answer:

  • Key Techniques :
    • NMR : ¹H and ¹³C NMR to confirm the cyclohexylamino group (δ ~2.5–3.5 ppm for N–H) and benzyl alcohol moiety (δ ~4.5 ppm for –CH₂OH) .
    • Mass Spectrometry (MS) : Exact mass (calculated for C₁₃H₁₉NO: 205.1467) to verify molecular ion peaks .
    • IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :

    Solvent Solubility Evidence
    MethanolSlightly soluble
    DMSOSoluble (>10 mg/mL)
    WaterInsoluble
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the cyclohexylamino group influence the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack at the amino site, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .
  • Biological Interactions : The amino group can participate in hydrogen bonding with enzyme active sites, as seen in sulfonylurea analogs (e.g., glibenclamide’s cyclohexylamino moiety interacting with ATP-sensitive K⁺ channels) .

Q. What strategies resolve contradictions in reported biological activity data for amino alcohol derivatives like this compound?

Methodological Answer:

  • Control Experiments :
    • Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ values under identical pH/temperature conditions) .
    • Validate purity via HPLC (>98%) to exclude confounding impurities .
  • Data Normalization : Use internal standards (e.g., β-galactosidase in cell-based assays) to account for variability in biological replicates .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on modifying the phenyl ring or cyclohexyl group to optimize steric/electronic complementarity .
  • QSAR Analysis : Correlate substituent effects (e.g., –OCH₃ vs. –CF₃ on the phenyl ring) with bioavailability using regression models .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

  • Process Chemistry :
    • Replace batch reactors with flow chemistry systems to enhance heat/mass transfer during exothermic steps (e.g., amine alkylation) .
    • Use green solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound across solvents?

Methodological Answer:

  • Solvent Effects :
    • In DMSO-d₆, the –OH proton may appear broadened due to hydrogen bonding, whereas in CDCl₃, it resolves as a sharp singlet. Always report solvent conditions .
    • Confirm peak assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. Why do solubility values vary in literature, and how can this impact biological assay reproducibility?

Methodological Answer:

  • Causes : Variations in crystallinity (amorphous vs. crystalline forms) and residual solvents (e.g., EtOAc in DMSO stocks) alter apparent solubility .
  • Mitigation : Pre-saturate solvents with the compound and filter through 0.22 µm membranes before assays. Report detailed preparation protocols .

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